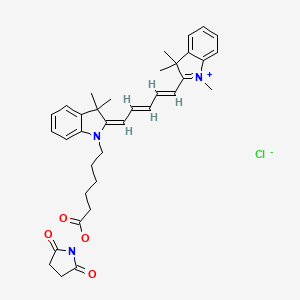

Cyanine5 NHS ester chloride

Description

BenchChem offers high-quality Cyanine5 NHS ester chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine5 NHS ester chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDRTLYIBJFWFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyanine5 NHS Ester Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester chloride, a widely used fluorescent dye in biological research. This guide covers the core chemical and physical properties, detailed experimental protocols for labeling biomolecules, and data analysis techniques essential for professionals in life sciences and drug development.

Introduction to Cyanine5 NHS Ester Chloride

Cyanine5 NHS ester is a reactive, amine-specific fluorescent dye belonging to the cyanine family.[1][2] It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the Cy5 fluorophore to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[4][5] This labeling process is fundamental to a wide array of applications, including fluorescence microscopy, flow cytometry, western blotting, and in vivo imaging.[6][7]

Physicochemical and Spectroscopic Properties

The performance of Cy5 NHS ester in experimental applications is dictated by its inherent chemical and spectral characteristics. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Cyanine5 NHS Ester Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₂ClN₃O₄ | [2][8] |

| Molecular Weight | 616.19 g/mol | [2][8] |

| Appearance | Dark blue solid | [2] |

| Solubility | Good in DMSO and DMF; poorly soluble in water | [2][9][10] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |

| Reactivity | Primary amines | [7] |

Table 2: Spectroscopic Properties of Cyanine5

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 651 nm | [5][6][9] |

| Emission Maximum (λem) | ~662 - 670 nm | [5][6][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [7] |

| A₂₈₀ Correction Factor | ~0.04 - 0.05 | [6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Cyanine5 NHS ester in labeling proteins and antibodies.

Protein and Antibody Labeling Workflow

The general workflow for labeling proteins and antibodies with Cy5 NHS ester involves preparation of the biomolecule, the labeling reaction, and purification of the conjugate.

Caption: General Workflow for Protein Labeling with Cy5 NHS Ester.

Detailed Labeling Protocol

This protocol is a generalized procedure for labeling proteins or antibodies with Cyanine5 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein or antibody of interest (2-10 mg/mL in an amine-free buffer)

-

Cyanine5 NHS ester chloride

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0.[8]

-

Purification column (e.g., spin column, size-exclusion chromatography column) or dialysis cassette

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS, MES, HEPES).[11] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.

-

If necessary, perform a buffer exchange into the labeling buffer.[8]

-

Adjust the protein concentration to 2-10 mg/mL.[8][12] Higher concentrations often lead to more efficient labeling.[8]

-

-

Dye Preparation:

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 15:1.[14] This ratio may need to be optimized for other proteins.

-

Calculate the required volume of the dye stock solution to add to the protein solution. A common starting point is a 10:1 molar excess of the dye.[14]

-

Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.[14]

-

Incubate the reaction for 1 hour at room temperature in the dark, with continuous mixing.[6][13]

-

-

Purification of the Labeled Protein:

-

It is crucial to remove any unconjugated dye from the labeled protein.[8] This can be achieved using spin columns, size-exclusion chromatography (SEC), or dialysis.[8]

-

For spin columns, follow the manufacturer's instructions. Typically, the column is equilibrated with a suitable buffer, the reaction mixture is loaded, and the labeled protein is collected after centrifugation.[8][13]

-

For dialysis, place the reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer with several buffer changes.

-

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter to determine. An optimal DOL for antibodies is generally between 2 and 10.[14]

References

- 1. lifetein.com [lifetein.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. youtube.com [youtube.com]

- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 8. benchchem.com [benchchem.com]

- 9. acebiolab.com [acebiolab.com]

- 10. broadpharm.com [broadpharm.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. docs.aatbio.com [docs.aatbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cyanine5 NHS Ester Chloride: Properties and Applications

Cyanine5 (Cy5) NHS ester chloride is a reactive fluorescent dye widely used in biological research for the covalent labeling of biomolecules.[1][2] As a member of the cyanine dye family, Cy5 is prized for its high molar extinction coefficient and fluorescence emission in the far-red region of the spectrum. This spectral profile is advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amino groups (-NH2) on molecules such as proteins, peptides, and amino-modified oligonucleotides.[4][1][2]

This guide provides a comprehensive overview of the chemical properties, labeling protocols, and key applications of Cyanine5 NHS ester chloride.

Core Chemical and Physical Properties

The essential properties of Cyanine5 NHS ester chloride are critical for its effective use in labeling experiments. These properties can vary slightly between manufacturers.

| Property | Value | Source(s) |

| CAS Number | 1032678-42-4 | [5][6] |

| Molecular Formula | C₃₆H₄₂ClN₃O₄ | [5][6] |

| Molecular Weight | ~616.2 g/mol | [5][7] |

| Excitation Maximum (λex) | ~646 - 649 nm | [1][3] |

| Emission Maximum (λem) | ~662 - 670 nm | [1][3] |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1][3] |

| Solubility | Soluble in DMSO and DMF; can be added to aqueous solutions | [1][2][3] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][2] |

| Target Functional Group | Primary Amines (-NH₂) | [1][2] |

Reaction Mechanism: Amine Labeling

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester group. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH; optimal conditions are typically between pH 8.3 and 8.5.[2][8] At lower pH values, the amine group is protonated and thus non-nucleophilic, preventing the reaction.[2][8] At higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces the labeling efficiency.[2][8]

Caption: Reaction of Cy5 NHS ester with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins with Cyanine5 NHS ester. Optimization may be required for specific proteins and applications.

Reagent Preparation

-

Protein Solution: The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4.[9] If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against PBS.[9] The optimal protein concentration is between 1-10 mg/mL.[7][8]

-

Reaction Buffer: A buffer with a pH of 8.3-8.5 is required. 0.1 M sodium bicarbonate is a common choice.[2][8]

-

Dye Stock Solution: Dissolve the Cyanine5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[10] This solution should be prepared fresh and can be stored at -20°C for 1-2 months, protected from light and moisture.[4][2]

Calculation of Reagents

The molar excess of dye to protein is a critical parameter. A molar excess of 8-10 is a common starting point for mono-labeling.[7][8]

The formula to calculate the required mass of the NHS ester is: NHS_ester_mass (mg) = Molar_Excess × Protein_mass (mg) × NHS_ester_MW (Da) / Protein_MW (Da)[7][8]

-

Example: To label 3 mg of Bovine Serum Albumin (BSA, MW ≈ 66,500 Da) with Cy5 NHS ester (MW ≈ 616 Da) using a molar excess of 8: Cy5_mass = 8 × 3 mg × 616 Da / 66,500 Da ≈ 0.22 mg[7]

Labeling Reaction

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer (e.g., 0.1 M sodium bicarbonate).[8][10]

-

Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.[7][8] Ensure the final concentration of DMSO or DMF is less than 10% of the total reaction volume.

-

Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[2][8]

Purification of the Conjugate

After incubation, it is essential to remove any unreacted, free dye.

-

Gel Filtration/Size-Exclusion Chromatography: This is the most common and effective method for purifying labeled macromolecules like proteins.[7][8][10] Use a resin appropriate for the molecular weight of the protein (e.g., Sephadex G-25).

-

Dialysis: An alternative for removing small molecule impurities.

-

Precipitation: Ethanol or acetone precipitation can also be used to separate the labeled protein from free dye.[2]

Storage

Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[10] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the conjugate in single-use aliquots.[9][10]

Experimental Workflow

The following diagram outlines the standard workflow for labeling a biomolecule with Cy5 NHS ester, from initial preparation to the final purified conjugate.

Caption: Standard workflow for protein labeling with Cy5 NHS ester.

Applications in Research and Development

The bright, stable, and far-red fluorescence of Cy5-labeled molecules makes them invaluable tools for a variety of applications, including:

-

Fluorescence Microscopy: Imaging the localization of proteins or other targets within fixed or living cells.

-

Flow Cytometry: Quantifying cell populations based on the presence of cell surface or intracellular markers labeled with Cy5.

-

Western Blotting: As a secondary antibody conjugate for sensitive protein detection.

-

In Vivo Imaging: Tracking the biodistribution of labeled cells, nanoparticles, or therapeutic agents in animal models.[4]

-

Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor molecule in FRET-based assays to study molecular interactions.

References

- 1. goldbio.com [goldbio.com]

- 2. acebiolab.com [acebiolab.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyanine 5 NHS ester chloride |CAS:1032678-42-4 Probechem Biochemicals [probechem.com]

- 6. Cyanine5 NHS ester chloride - Immunomart [immunomart.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to the Mechanism and Application of Cyanine5 NHS Ester Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester chloride, a widely used fluorescent dye for labeling biomolecules. This document details the mechanism of action, provides quantitative data on its properties, outlines detailed experimental protocols, and includes visualizations of key processes to facilitate its effective use in research and drug development.

Core Mechanism of Action: Covalent Labeling of Primary Amines

Cyanine5 NHS ester is an amine-reactive fluorescent dye that enables the covalent attachment of the Cy5 fluorophore to proteins, peptides, oligonucleotides, and other molecules containing primary amine groups (-NH₂).[1][2] The core of its mechanism lies in a nucleophilic acyl substitution reaction.

The N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with the nucleophilic primary amines found, for example, on the side chain of lysine residues and the N-terminus of proteins.[3] The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the Cy5 dye and the target molecule, with the concomitant release of N-hydroxysuccinimide as a leaving group.[4]

This reaction is highly dependent on pH. The optimal pH range for the reaction is typically between 8.3 and 8.5.[3][4] At a lower pH, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, where water molecules act as the nucleophile. This competing hydrolysis reaction reduces the labeling efficiency as the NHS ester is consumed before it can react with the target amine.[3][4]

Quantitative Data and Spectral Properties

The selection of a fluorophore is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for Cyanine5 NHS ester and provide a comparison with a spectrally similar dye, Alexa Fluor 647.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 - 649 nm | [2] |

| Emission Maximum (λem) | 662 - 666 nm | [2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 in aqueous buffer, ~0.27 in PBS, 0.4 in Ethanol | [6] |

| Solubility | Soluble in DMSO and DMF; poorly soluble in water | [2][5] |

Table 1: Photophysical Properties of Cyanine5 NHS Ester

| Feature | Cyanine5 | Alexa Fluor 647 | Reference(s) |

| Brightness | High | Very High | [7][8] |

| Photostability | Good, but less stable than Alexa Fluor 647. Retains ~55% of initial fluorescence under prolonged illumination. | Excellent. Retains ~80% of initial fluorescence under the same conditions. | [7][9] |

| Self-Quenching | Prone to self-quenching at high degrees of labeling (DOL), which can lead to the formation of non-fluorescent aggregates. | Markedly less self-quenching, resulting in brighter conjugates at high DOL. | [8][10] |

| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10). | Fluorescence is stable over a wide pH range. | [5] |

Table 2: Performance Comparison of Cyanine5 and Alexa Fluor 647

Detailed Experimental Protocol: Labeling of an IgG Antibody

This protocol provides a detailed methodology for the covalent labeling of an Immunoglobulin G (IgG) antibody with Cyanine5 NHS ester.

Materials:

-

IgG antibody (in a buffer free of primary amines, e.g., PBS)

-

Cyanine5 NHS ester chloride

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the IgG antibody in PBS at a concentration of 2-10 mg/mL. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be dialyzed against PBS.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to adjust the final pH to approximately 8.3-8.5.

-

-

Dye Solution Preparation:

-

Allow the vial of Cyanine5 NHS ester to warm to room temperature.

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Calculate the required amount of Cy5 NHS ester. A molar excess of 8-12 fold of dye to antibody is a good starting point for optimal labeling.[4][11] For an IgG (MW ~150 kDa), this translates to a specific mass ratio which can be calculated.

-

Add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature in the dark with continuous gentle mixing.

-

-

Purification of the Labeled Antibody:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy5-labeled antibody, while the free, unreacted dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, using the Beer-Lambert law and the extinction coefficients for the protein and the dye. An optimal DOL for most antibodies is between 2 and 10.[12]

-

-

Storage:

Applications in Research and Drug Development

Cy5-labeled biomolecules are instrumental in a wide array of applications due to the favorable spectral properties of Cy5, which emits in the far-red region, minimizing autofluorescence from biological samples.

A. Immunofluorescence and Cellular Imaging:

Cy5-conjugated antibodies are extensively used in immunofluorescence microscopy and flow cytometry to visualize the localization and expression of specific proteins in cells and tissues.[18] The bright fluorescence and high signal-to-noise ratio of Cy5 allow for sensitive detection of target antigens.

B. Ligand-Receptor Binding Assays:

Fluorescently labeled ligands, such as peptides or small molecules, are used to study their binding characteristics to receptors on the cell surface or within the cell. These assays are crucial in drug discovery for screening compounds that modulate receptor activity.

C. Förster Resonance Energy Transfer (FRET):

FRET is a powerful technique to measure molecular proximity on a nanometer scale. Cy5 is often used as an acceptor fluorophore in a FRET pair with a donor fluorophore like Cyanine3 (Cy3). When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor fluorescence. This principle is widely used to study protein-protein interactions, conformational changes in proteins, and enzyme kinetics.[9][14]

References

- 1. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 2. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 3. acebiolab.com [acebiolab.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cancer.iu.edu [cancer.iu.edu]

- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.dutscher.com [pdf.dutscher.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. precisionantibody.com [precisionantibody.com]

- 15. Antibody Storage and Antibody Shelf Life [labome.com]

- 16. susupport.com [susupport.com]

- 17. psychreg.org [psychreg.org]

- 18. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

Cy5 NHS Ester: A Comprehensive Technical Guide to Spectral Properties and Amine-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. We will explore its core spectral properties, the principles of amine-reactive labeling, detailed experimental protocols, and critical considerations for its successful application in research and development.

Introduction to Cy5 NHS Ester

Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye belonging to the cyanine dye family.[1] It is frequently the reagent of choice for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The key feature of Cy5 is its fluorescence in the far-red region of the spectrum, which is advantageous due to the low autofluorescence of most biological specimens in this range, leading to a higher signal-to-noise ratio.[2] The dye is water-soluble and its fluorescence is largely insensitive to pH variations between pH 4 and 10.[2][4]

The NHS ester functional group makes it an amine-reactive dye, enabling it to covalently bond with primary amines (-NH₂) found on molecules like the lysine residues of proteins or on amine-modified nucleic acids.[1][2] This reaction forms a stable, covalent amide bond.

Spectral and Physicochemical Properties

The photophysical and chemical properties of Cy5 NHS ester are critical for its application in fluorescence-based assays. While values may slightly vary between suppliers, the core spectral characteristics are consistent.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 645 - 651 nm | [1][5][6] |

| Emission Maximum (λem) | 662 - 671 nm | [1][2][6] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2][4][6] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [5][6] |

| Recommended Laser Lines | 633 nm (Helium-Neon), 647 nm (Krypton-Argon) | [1][2][4] |

| Solubility | Water, DMSO, DMF | [2][4] |

| Chemical Reactivity | Primary Amines | [2] |

Note: The exact molecular weight can vary depending on the specific structure and counter-ions provided by different manufacturers.

Principle of Amine-Reactive Labeling

The core of Cy5 NHS ester's utility lies in its ability to react with primary amines. The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic substitution with the amino groups present on biomolecules. This reaction is most efficient at a slightly alkaline pH (typically 8.3-9.0), where the primary amines are deprotonated and thus more nucleophilic.[7][8][9]

Caption: Chemical reaction of Cy5 NHS ester with a primary amine on a biomolecule.

Experimental Protocols

The following sections provide a generalized workflow and detailed protocols for labeling proteins with Cy5 NHS ester. These protocols are synthesized from multiple sources and should be optimized for specific applications.[7][9][10][11]

General Experimental Workflow

The process of labeling, purifying, and characterizing a Cy5-conjugated biomolecule follows a clear sequence of steps.

Caption: General workflow for biomolecule labeling with Cy5 NHS ester.

Detailed Protocol: Protein Labeling

This protocol is optimized for labeling approximately 1 mg of a protein like an IgG antibody.

A. Materials and Reagents

-

Protein to be labeled (2-10 mg/mL)

-

Cy5 NHS Ester

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8] Crucially, this buffer must be free of primary amines, such as Tris or glycine. [10][11]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][7]

-

Purification: Gel filtration column (e.g., Sephadex G-25) or spin column.[7][10]

B. Procedure

-

Protein Preparation:

-

Cy5 NHS Ester Stock Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[7][8] The optimal ratio may need to be determined empirically.[9]

-

While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester stock solution.[12] The volume of added organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][8][11]

-

C. Purification of the Conjugate

-

After incubation, the unreacted ("free") dye must be separated from the labeled protein.

-

Gel Filtration/Size-Exclusion Chromatography: This is the most common method.[7][10] Pass the reaction mixture through a prepared column (e.g., Sephadex G-25). The larger protein conjugate will elute first, while the smaller, free dye molecules are retained and elute later.

-

Spin Columns: For smaller volumes, pre-packed spin columns offer a rapid purification method.[10]

Characterization: Degree of Labeling (DOL)

It is essential to determine the average number of dye molecules conjugated per protein molecule, known as the Degree of Labeling (DOL).[10] An optimal DOL for antibodies is often between 2 and 10.[9][10]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Cy5 (~650 nm).[10]

-

Calculate Concentrations:

-

First, correct the A₂₈₀ reading for the dye's absorbance at that wavelength.

-

Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor for Cy5 at 280 nm (typically ~0.05).[4]

-

-

Calculate the molar concentration of the protein:

-

Protein (M) = Corrected A₂₈₀ / ε_protein

-

Where ε_protein is the molar extinction coefficient of your protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the molar concentration of the dye:

-

Cy5 (M) = A₆₅₀ / ε_Cy5

-

Where ε_Cy5 is ~250,000 M⁻¹cm⁻¹.[4]

-

-

-

Calculate DOL:

-

DOL = [Cy5] / [Protein]

-

Key Considerations and Applications

-

Hydrophobicity: Standard Cy5 NHS ester is hydrophobic and may require an organic co-solvent for labeling reactions.[3][13] For applications requiring high water solubility, a sulfonated version (Sulfo-Cy5 NHS ester) is available.[1][13]

-

Self-Quenching: At high degrees of labeling, Cy5 can exhibit self-quenching, where fluorescence intensity decreases. It is therefore not always ideal for detecting low-abundance targets that require very bright conjugates.[2]

-

Applications: Cy5-labeled biomolecules are used extensively in a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays.[1] Its far-red emission minimizes interference from cellular autofluorescence, making it excellent for sensitive detection.[1]

References

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. goldbio.com [goldbio.com]

- 5. omichem.com [omichem.com]

- 6. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. genecopoeia.com [genecopoeia.com]

- 13. researchgate.net [researchgate.net]

Navigating the Polarity Spectrum: A Technical Guide to the Solubility of Cyanine5 NHS Ester in DMSO and Water

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of fluorescent labeling reagents is paramount for successful conjugation and accurate downstream analysis. This in-depth technical guide focuses on Cyanine5 N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. Here, we provide a comprehensive overview of its solubility in two common laboratory solvents: the polar aprotic solvent dimethyl sulfoxide (DMSO) and the universal polar protic solvent, water.

Cyanine5 (Cy5) NHS ester is a reactive dye valued for its bright far-red fluorescence, which minimizes background autofluorescence from biological samples. However, its utility is intrinsically linked to its solubility, which dictates the preparation of stock solutions and the design of labeling protocols. This guide offers quantitative solubility data, detailed experimental procedures, and visual workflows to ensure optimal handling and application of this crucial reagent.

Quantitative Solubility Data

The solubility of Cyanine5 NHS ester exhibits a stark contrast between DMSO and water, a critical consideration for experimental design. While highly soluble in DMSO, it is very poorly soluble in aqueous solutions.[1][2] This poor water solubility is a key factor necessitating the use of an organic co-solvent like DMSO in most labeling reactions involving aqueous buffers.[3][4]

For sensitive proteins that may be denatured by the presence of organic solvents, a water-soluble alternative, sulfo-Cyanine5 NHS ester, is recommended.[1][3][4] The addition of a sulfonate group significantly improves hydrophilicity and allows for direct dissolution in aqueous buffers.[5][6]

The following table summarizes the available quantitative and qualitative solubility data for Cyanine5 NHS ester.

| Solvent | Molar Solubility (mM) | Gravimetric Solubility (mg/L) | Qualitative Assessment | Citation(s) |

| DMSO | ≥ 10 | Not explicitly stated, but high | Good | [3][7][8][9] |

| Water | 0.19 | 127 | Very Poorly Soluble | [1][2] |

Note: The molar solubility in DMSO is inferred from common stock solution concentrations provided in various protocols. The actual maximum solubility may be higher.

Experimental Protocols

Accurate and reproducible results in biomolecule labeling begin with the correct preparation of the dye stock solution and a well-defined conjugation protocol. The following sections provide detailed methodologies for these critical steps.

Preparation of Cyanine5 NHS Ester Stock Solution in DMSO

The preparation of a concentrated stock solution in anhydrous DMSO is the first and most crucial step in most labeling workflows. The hygroscopic nature of DMSO and the susceptibility of the NHS ester to hydrolysis necessitate careful handling to maintain the reactivity of the dye.

Materials:

-

Cyanine5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

Protocol:

-

Equilibration: Allow the vial of Cyanine5 NHS ester to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of Cyanine5 NHS ester to achieve the desired stock concentration (e.g., 10 mM).[9] For example, to prepare a 10 mM stock solution from 1 mg of Cyanine5 NHS ester (Molecular Weight: ~667.54 g/mol ), you would add approximately 150 µL of anhydrous DMSO.

-

Dissolution: Mix thoroughly by vortexing or pipetting up and down until the dye is completely dissolved. The solution should be a clear, dark blue.

-

Storage: For immediate use, proceed to the labeling protocol. For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes and store at -20°C, protected from light and moisture.[3] It is recommended to use the stock solution within 1-2 months.[3][10] Avoid repeated freeze-thaw cycles.

Labeling of Proteins with Cyanine5 NHS Ester

This protocol provides a general guideline for the conjugation of Cyanine5 NHS ester to a protein in an aqueous buffer. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) to form a stable amide bond.

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

-

Cyanine5 NHS ester stock solution in anhydrous DMSO (prepared as described above)

-

Reaction tubes

-

Purification column (e.g., gel filtration column like Sephadex G-25) to separate the labeled protein from unreacted dye.

Protocol:

-

Buffer Preparation: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.[3] The optimal pH for the labeling reaction is between 8.3 and 8.5.[3]

-

Reaction Setup: In a reaction tube, add the protein solution. The concentration of the protein should ideally be between 1-10 mg/mL.[3][10]

-

Dye Addition: While gently vortexing, add the calculated amount of the Cyanine5 NHS ester DMSO stock solution to the protein solution. A common starting point is a 5- to 15-fold molar excess of the dye to the protein. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to minimize potential effects on protein structure.

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[3][10]

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Purification: Remove the unreacted dye and byproducts (like N-hydroxysuccinimide) from the labeled protein conjugate using a suitable method such as gel filtration, dialysis, or chromatography.[3][8]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of preparing the stock solution and performing the protein labeling reaction.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. apexbt.com [apexbt.com]

- 3. acebiolab.com [acebiolab.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cyanine5 NHS ester - CAS 1263093-76-0 [sigutlabs.com]

- 6. ibiantech.com [ibiantech.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

A Technical Guide to the Storage and Stability of Cy5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and stability considerations for Cy5 N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. Adherence to these guidelines is paramount to ensure the reactivity and integrity of the dye, leading to successful and reproducible conjugation experiments.

Core Principles of Cy5 NHS Ester Stability

The primary factor governing the stability of Cy5 NHS ester is its susceptibility to hydrolysis. The NHS ester functional group readily reacts with water, leading to the formation of the corresponding carboxylic acid, which is unreactive towards primary amines. This hydrolytic degradation is significantly influenced by temperature, pH, and the presence of moisture.

Storage Guidelines

Proper storage is the first line of defense against the degradation of Cy5 NHS ester. The following tables summarize the recommended storage conditions for both the solid form and solutions of the dye.

Table 1: Storage of Solid Cy5 NHS Ester

| Parameter | Recommendation | Rationale | Shelf Life |

| Temperature | -20°C is standard for long-term storage.[1][2][3][4] Some suppliers suggest 2-8°C for short-term storage. | Minimizes the rate of any potential degradation reactions. | Up to 24 months when stored correctly.[3] |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | Reduces exposure to oxygen and moisture. | |

| Moisture | Store in a desiccated environment.[3] Use of a desiccator is highly recommended. | Prevents hydrolysis of the NHS ester. | |

| Light | Protect from light.[3] Store in a dark container or wrapped in foil. | Cyanine dyes are susceptible to photobleaching. |

Table 2: Storage of Cy5 NHS Ester Solutions

| Solvent | Temperature | Recommendation | Rationale | Shelf Life |

| Anhydrous DMSO or DMF | -20°C | Prepare aliquots to avoid repeated freeze-thaw cycles.[5] Ensure the solvent is of high purity and amine-free.[1][6] | Prevents the introduction of water, which causes hydrolysis. Amine-containing impurities in solvents can react with the NHS ester. | 1-2 months.[1][3][7] Some evidence suggests stability for up to 6 months at -80°C.[2] |

| Aqueous Buffers | Not Recommended for Storage | Aqueous solutions of NHS esters are highly unstable and should be used immediately.[6] | The presence of water leads to rapid hydrolysis of the NHS ester. | Use immediately. |

Stability Considerations

The stability of Cy5 NHS ester is critically dependent on the experimental conditions, particularly pH.

pH Effects

The reactivity of the NHS ester with its target (primary amines) and its degradation via hydrolysis are both pH-dependent processes that compete with each other.

-

Optimal Reaction pH: The ideal pH for labeling primary amines is between 8.3 and 8.5.[1][3][6] In this range, the primary amino groups are sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis is manageable.

-

Low pH: At pH values below ~7.5, the labeling efficiency decreases as primary amines become protonated and thus less reactive.

-

High pH: At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active dye available to react with the target molecule.[1][6]

The following table provides general stability data for NHS esters in aqueous solutions, which can serve as a useful guideline for Cy5 NHS ester.

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Solution

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours[8] |

| 8.0 | 4°C | 1 hour[9] |

| 8.6 | 4°C | 10 minutes[8][9] |

Degradation Pathway

The primary degradation pathway for Cy5 NHS ester in the presence of water is hydrolysis. This reaction cleaves the ester bond, releasing N-hydroxysuccinimide and yielding the inactive Cy5 carboxylic acid.

Caption: Hydrolysis degradation pathway of Cy5 NHS ester.

Experimental Protocols

General Protocol for Protein Labeling with Cy5 NHS Ester

This protocol provides a general workflow for the conjugation of Cy5 NHS ester to a protein. Optimization may be required for specific applications.

-

Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 2-10 mg/mL.[7] Ensure the pH is adjusted to 8.3-8.5.[1][3][6] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

-

Prepare Dye Stock Solution: Allow the vial of solid Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the dye in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[1] This stock solution should be used promptly.

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10-20 fold molar excess of the dye.

-

Reaction: Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently mixing. Protect the reaction mixture from light.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

-

Purification: Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or a spin column. The first colored band to elute from a size-exclusion column is typically the labeled protein.

References

- 1. acebiolab.com [acebiolab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. goldbio.com [goldbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and widely utilized method for the covalent modification of proteins. This technique is fundamental in various scientific disciplines, from basic research to the development of therapeutic drugs and diagnostic agents. The ability to attach labels such as fluorophores, biotin, or therapeutic payloads to proteins with high efficiency has revolutionized our understanding of biological processes and enabled the creation of novel biomedical tools. This in-depth technical guide delves into the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their protein labeling endeavors.

The Chemical Principle: A Nucleophilic Acyl Substitution Reaction

At its heart, NHS ester chemistry is a two-step process that results in the formation of a stable amide bond between a molecule of interest and a primary amine on a protein.[1][2]

Step 1: Activation of a Carboxylic Acid. The journey begins with the activation of a carboxylic acid on the label (e.g., a fluorescent dye or a drug molecule) to form an NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]

Step 2: Nucleophilic Attack by a Primary Amine. The resulting NHS ester is an amine-reactive compound.[2] The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[4][5] These primary amines act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

The reaction is a nucleophilic acyl substitution, favored for its efficiency and the stability of the resulting amide bond under physiological conditions.[1]

References

- 1. d-nb.info [d-nb.info]

- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fluorescent Labeling with Cyanine5

This guide provides a comprehensive technical overview of Cyanine5 (Cy5), a versatile and widely used fluorescent dye. It covers the fundamental properties of Cy5, detailed protocols for covalent labeling of biomolecules, and its diverse applications in research and drug development.

Introduction to Cyanine5 (Cy5)

Cyanine5, or Cy5, is a synthetic fluorescent dye belonging to the cyanine family.[] It is renowned for its bright and stable fluorescence in the far-red region of the electromagnetic spectrum.[2] This characteristic makes it exceptionally valuable for a multitude of bioanalytical and imaging applications, primarily because biological specimens exhibit minimal autofluorescence in this spectral range, leading to an improved signal-to-noise ratio.[3]

The core structure of Cy5 features two linked azacycle rings connected by a five-carbon polymethine chain.[4] This extended system of delocalized electrons is responsible for its ability to absorb and emit light at long wavelengths.[3]

Key Properties and Characteristics

The performance of a fluorescent dye is determined by several key photophysical parameters. The properties of Cy5 are summarized below.

| Property | Value | References |

| Excitation Maximum (λabs) | ~649-650 nm | [2][3][4][5][6] |

| Emission Maximum (λem) | ~666-670 nm | [2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [2][5] |

| Recommended Laser Lines | 633 nm, 647 nm | [3][7][8] |

| Solubility | Soluble in organic solvents (DMSO, DMF), less soluble in water. | [4][5] |

| Reactive Forms | NHS ester, Maleimide, and others for covalent labeling. | [4] |

Advantages of Cy5:

-

High Signal-to-Noise Ratio: Its emission in the far-red spectrum minimizes interference from cellular autofluorescence.[3][9]

-

Deep Tissue Penetration: The long-wavelength light allows for enhanced imaging depth in tissues compared to dyes emitting in the visible spectrum.[6][10]

-

High Photostability: Cy5 exhibits good resistance to photobleaching, allowing for prolonged exposure during imaging experiments.[3][4]

-

Versatility: Cy5 can be chemically modified with various reactive groups to enable the labeling of a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[3][4][11]

Core Principles of Fluorescent Labeling

Fluorescent labeling is a technique used to attach a fluorescent dye (fluorophore) to a target molecule, such as a protein, antibody, or nucleic acid. This is typically achieved by forming a stable, covalent bond between the dye and a specific functional group on the target biomolecule. The labeled molecule can then be detected and tracked using fluorescence-based instrumentation like fluorescence microscopes and flow cytometers.

The general workflow involves preparing the biomolecule and the dye, allowing them to react under specific conditions, and then purifying the resulting fluorescently-labeled conjugate to remove any unreacted, free dye.

Experimental Protocols: Cy5 Conjugation Chemistries

The choice of conjugation chemistry depends on the available functional groups on the target biomolecule. The two most common strategies for labeling proteins and antibodies with Cy5 are amine-reactive and thiol-reactive labeling.

Amine-Reactive Labeling: NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are the most popular reactive group for labeling primary amines (-NH₂) found on the side chain of lysine residues and the N-terminus of proteins.[9][12] The reaction forms a stable amide bond.

Protocol: Labeling an Antibody with Cy5-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.[13]

1. Materials and Reagents:

-

Purified antibody (or protein) in an amine-free buffer (e.g., PBS), pH 7.2-7.4.

-

Cy5 NHS Ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[14]

-

Purification column (e.g., Sephadex G-25).[15]

-

Storage Buffer (e.g., PBS with a preservative).

2. Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 2 mg/mL for optimal labeling.[14][16]

-

The antibody solution must be free of primary amine-containing substances like Tris or glycine, and stabilizers like BSA.[14]

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding the Reaction Buffer.[14]

3. Cy5-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM.[15][16]

-

Vortex thoroughly. Use this solution promptly as NHS esters are moisture-sensitive.[15]

4. Conjugation Reaction:

-

The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10:1 molar ratio is often recommended.[13]

-

Slowly add the calculated volume of the Cy5-NHS ester stock solution to the antibody solution while gently vortexing.

-

Protect the reaction from light by wrapping the tube in foil.

-

Incubate at room temperature for 1 hour with continuous mixing.[16]

5. Purification of the Conjugate:

-

Separate the Cy5-labeled antibody from unreacted free dye using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[15]

-

Load the reaction mixture onto the column.

-

Collect the colored fractions corresponding to the high molecular weight conjugate, which will elute first. The smaller, unreacted dye molecules will elute later.

Thiol-Reactive Labeling: Maleimide Chemistry

Maleimide chemistry targets free sulfhydryl (-SH) groups, which are present on cysteine residues. This method is often more site-specific than amine labeling, as cysteine residues are typically less abundant than lysines in proteins.[17] The reaction forms a stable thioether bond.

Protocol: Labeling a Protein with Cy5-Maleimide

This protocol provides a general framework. Note that if the protein does not have free cysteines, they may need to be introduced through mutagenesis or by reducing disulfide bonds.

1. Materials and Reagents:

-

Purified protein with free thiol groups.

-

Cy5 Maleimide.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: Amine-free buffer with a pH of 6.5-7.5 (e.g., MES, HEPES, PBS).[15]

-

(Optional) Reducing agent like DTT or TCEP if disulfide bonds need to be reduced, and a method to remove the reducing agent before adding the dye.

-

Purification column (e.g., Sephadex G-25).

-

Storage Buffer.

2. Protein Preparation:

-

Ensure the protein is at a suitable concentration (ideally >2 mg/mL) in the appropriate reaction buffer (pH 6.5-7.5).[15]

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent and subsequently remove it completely before proceeding.

3. Cy5-Maleimide Stock Solution Preparation:

-

Just before starting the conjugation, dissolve the Cy5 maleimide in anhydrous DMSO to make a 10 mM stock solution.[15]

-

Mix well and use promptly.[15]

4. Conjugation Reaction:

-

As with NHS esters, the optimal dye-to-protein molar ratio should be determined. A starting ratio of 10:1 to 20:1 is common.[15]

-

Add the required amount of Cy5-maleimide stock solution to the protein solution.

-

Protect from light and incubate at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

5. Quenching and Purification:

-

The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or cysteine.

-

Purify the conjugate to remove unreacted dye and quenching reagent using a gel filtration column as described for the NHS ester protocol.[15]

Applications in Research and Drug Development

The unique spectral properties of Cy5 make it an indispensable tool across various scientific disciplines.

| Application | Description | Key Areas of Use | References |

| Fluorescence Microscopy | Labeling cellular components (e.g., antibodies for immunofluorescence) to visualize structures and functions within cells and tissues. | Cell Biology, Histology, Neuroscience | [2][3][5] |

| Flow Cytometry | Analyzing cell populations by labeling specific surface or intracellular markers (e.g., CD4, CD8) for immunophenotyping and cell sorting. | Immunology, Hematology, Cancer Research | [2][3] |

| Nucleic Acid Analysis | Labeling DNA or RNA probes for techniques like Fluorescence In Situ Hybridization (FISH) to detect specific genetic sequences or for real-time PCR. | Genomics, Molecular Diagnostics | [3][11][18] |

| Drug Development | Labeling drug molecules or drug carriers (nanoparticles, liposomes) to track their distribution, release kinetics, and metabolism in vitro and in vivo. | Pharmacology, Pharmaceutics | [10] |

| In Vivo Imaging | Deep tissue imaging in small animal models to study disease progression, drug delivery, and treatment efficacy non-invasively. | Preclinical Research, Oncology | [6][11] |

| FRET Assays | Acting as an acceptor for a donor fluorophore (like Cy3) in Förster Resonance Energy Transfer (FRET) studies to investigate molecular interactions. | Biophysics, Molecular Biology | [][6] |

Example Workflow: Immunofluorescence Staining

Immunofluorescence (IF) is a common technique where Cy5-labeled antibodies are used to detect specific proteins in fixed cells.

Important Considerations and Best Practices

-

Degree of Labeling (DOL): This refers to the average number of dye molecules conjugated to each protein molecule. Over-labeling can lead to solubility problems and fluorescence quenching, which reduces the signal.[16] It is crucial to optimize the dye-to-protein ratio for each specific application, often starting with parallel reactions at molar ratios of 3:1, 5:1, and 7:1.[16]

-

Purification is Critical: The removal of all unconjugated dye is essential to prevent high background signals and ensure that the observed fluorescence is specific to the labeled target.[15]

-

Storage and Handling: Cy5 and its conjugates should be protected from prolonged exposure to light to prevent photobleaching.[4][10] Store stock solutions at -20°C.[5][9] Cy5 is also sensitive to oxygen and pH, so storage in an oxygen-free and neutral pH environment is recommended for long-term stability.[4]

-

Photoconversion: Under certain conditions, particularly with intense laser illumination or prolonged ambient light exposure, Cy5 can undergo a photochemical process that converts it into a Cy3-like molecule, which fluoresces in the green-yellow range.[19][20] This can be a source of artifacts in multicolor imaging experiments. Using triplet-state quenchers can help suppress this phenomenon.[20]

-

Experimental Controls: Proper controls are vital for accurate data interpretation. This includes using unlabeled samples to assess autofluorescence and labeled non-targeting molecules (e.g., scrambled RNA probes, isotype control antibodies) to check for non-specific binding.[21]

References

- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. rndsystems.com [rndsystems.com]

- 6. lifetein.com [lifetein.com]

- 7. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. optolongfilter.com [optolongfilter.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. lifetein.com [lifetein.com]

- 11. nbinno.com [nbinno.com]

- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. drmr.com [drmr.com]

- 17. cy5 maleimide labelling: Topics by Science.gov [science.gov]

- 18. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

A Technical Guide to Cyanine5 NHS Ester for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) NHS ester chloride, a widely used fluorescent dye for labeling oligonucleotides. This document details the dye's properties, provides step-by-step experimental protocols for labeling and purification, and offers insights into its applications in research and drug development.

Core Concepts: The Chemistry of Labeling

Cyanine5 NHS ester is an amine-reactive fluorescent dye that belongs to the cyanine family of synthetic polymethine dyes.[1][2] The key to its utility in oligonucleotide labeling lies in the N-hydroxysuccinimide (NHS) ester group. This group reacts with primary aliphatic amine groups (R-NH2) on modified oligonucleotides to form a stable amide bond.[3][4][5] This covalent attachment ensures the fluorescent dye is permanently attached to the oligonucleotide, allowing for downstream applications. The reaction is highly pH-dependent, with an optimal pH range of 8.0-9.0.[6][7]

Properties of Cyanine5 NHS Ester

Cyanine5 is a popular choice for fluorescent labeling due to its bright fluorescence in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[4][8][9] It is a water-soluble dye, although for labeling reactions, a small amount of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often required to dissolve the NHS ester.[4][10]

A summary of the key quantitative properties of Cyanine5 is presented in the table below for easy reference.

| Property | Value | References |

| Maximum Excitation Wavelength (λmax) | ~646 - 650 nm | [1][2][3][11] |

| Maximum Emission Wavelength (λem) | ~662 - 670 nm | [1][2][3][11] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [3][8][11] |

| Alternate Names | Indodicarbocyanine | [3] |

| Replaces | Alexa Fluor 647, DyLight 649 | [3][4] |

Experimental Protocols

A detailed methodology for the successful labeling of oligonucleotides with Cy5 NHS ester and subsequent purification is crucial for obtaining high-quality fluorescently labeled probes.

Oligonucleotide Labeling Workflow

The general workflow for labeling an amine-modified oligonucleotide with Cyanine5 NHS ester involves several key steps, from preparation of reagents to the final purification of the labeled product.

Caption: Experimental workflow for labeling oligonucleotides with Cy5 NHS ester.

Detailed Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and desired degree of labeling.

Materials:

-

Amine-modified oligonucleotide

-

Cyanine5 NHS ester chloride

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6][7]

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.[12]

-

Prepare the Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

-

Calculate the Molar Ratio: Determine the desired molar excess of the dye to the oligonucleotide. A common starting point is a 5- to 20-fold molar excess of the dye.

-

Reaction Setup: Add the calculated volume of the Cy5 NHS ester stock solution to the oligonucleotide solution. The volume of the added dye solution should ideally not exceed 10% of the total reaction volume to maintain the aqueous environment.

-

Incubation: Mix the reaction gently by pipetting and incubate for at least 4 hours at room temperature or overnight on ice.[12] It is crucial to protect the reaction mixture from light to prevent photobleaching of the dye.[10]

-

Purification: Proceed immediately to the purification step to separate the labeled oligonucleotide from the unreacted dye and byproducts.

Purification of Labeled Oligonucleotides

The removal of unreacted "free" dye is a critical step to ensure a high signal-to-noise ratio in downstream applications.[6] Several methods can be employed for purification.

| Purification Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity using a reverse-phase column. | High purity, excellent separation of labeled and unlabeled oligos and free dye.[3][6] | Requires specialized equipment, can be time-consuming. |

| Ethanol Precipitation | Precipitation of the oligonucleotide, leaving the smaller dye molecule in solution. | Simple and quick. | Can be inefficient in removing all of the free dye.[6] |

| pH-Controlled Phase Extraction | At low pH, the free dye becomes more hydrophobic and partitions into an organic solvent (e.g., butanol), while the hydrophilic labeled oligonucleotide remains in the aqueous phase.[6] | Facile, efficient, and applicable to various dyes.[6] | Requires careful pH control and handling of organic solvents. |

| Size-Exclusion Chromatography | Separation based on molecular size. | Good for removing small molecules like free dye. | May not efficiently separate labeled from unlabeled oligonucleotides.[6] |

A General Protocol for pH-Controlled Extraction:

-

Lower the pH of the reaction mixture to approximately 3.0 by adding an appropriate acid.[6]

-

Add an equal volume of n-butanol.

-

Vortex the mixture thoroughly.

-

Centrifuge to separate the aqueous and organic phases.

-

The Cy5-labeled oligonucleotide will remain in the lower aqueous phase, while the unreacted dye will be in the upper organic phase.[6]

-

Carefully remove and discard the organic phase.

-

Repeat the extraction process if necessary to ensure complete removal of the free dye.

-

Neutralize the aqueous solution containing the purified labeled oligonucleotide.

Applications in Research and Drug Development

Cy5-labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications.[14]

-

Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect specific DNA or RNA sequences within cells and tissues.[1][15]

-

Real-time PCR (qPCR): Cy5 can serve as a reporter dye in various probe-based qPCR assays, such as TaqMan probes and Molecular Beacons, for the quantification of nucleic acids.[1][2]

-

Fluorescence Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-DNA binding and conformational changes in nucleic acids.[3][9]

-

In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it a valuable tool for in vivo imaging studies to track the delivery and localization of therapeutic oligonucleotides.[9][16]

-

Microarrays: Cy5 is a common dye used for labeling nucleic acids in microarray experiments for gene expression analysis and genotyping.[17]

Storage and Handling

Proper storage and handling are essential to maintain the integrity and fluorescence of Cy5 NHS ester and the labeled oligonucleotides.

-

Cy5 NHS Ester: Store at -20°C in the dark and desiccated.[4] It can be transported at room temperature for up to 3 weeks.[4]

-

Labeled Oligonucleotides: Store lyophilized at -20°C to -70°C.[3] In solution, they are stable at 4°C for up to two weeks, and for longer-term storage, -20°C is recommended.[3] Protect from light to prevent photobleaching.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the labeling buffer. | Ensure the pH is between 8.0 and 9.0. |

| Hydrolysis of the NHS ester. | Prepare the dye stock solution immediately before use. | |

| Inactive amine-modified oligonucleotide. | Use a fresh, high-quality oligonucleotide. | |

| Presence of primary amines in the buffer (e.g., Tris). | Use a non-amine-containing buffer like bicarbonate or borate. | |

| High Background Fluorescence | Incomplete removal of free dye. | Optimize the purification protocol; perform additional purification steps. |

| Photobleaching | Excessive exposure to light. | Minimize light exposure during all steps of the experiment. |

This guide provides a solid foundation for researchers and professionals working with Cyanine5 NHS ester for oligonucleotide labeling. By understanding the underlying chemistry, following robust protocols, and being aware of potential pitfalls, users can confidently generate high-quality fluorescently labeled oligonucleotides for their specific research and development needs.

References

- 1. Cy5-3' Oligo Modifications from Gene Link [genelink.com]

- 2. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]

- 3. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. acebiolab.com [acebiolab.com]

- 8. goldbio.com [goldbio.com]

- 9. nbinno.com [nbinno.com]

- 10. Oligonucleotide labeling_TargetMol [targetmol.com]

- 11. Cy5; 5' Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 12. interchim.fr [interchim.fr]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. stratech.co.uk [stratech.co.uk]

- 15. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]

- 16. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Core Principles of Conjugation Chemistry

An In-Depth Technical Guide to the Core Principles of Cy5 Dye Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for conjugating Cyanine5 (Cy5) dye to biomolecules. Cy5 is a versatile and widely used fluorescent dye, valued for its emission in the far-red spectrum (~670 nm), which minimizes background autofluorescence from biological samples.[1] Its high molar extinction coefficient, good photostability, and water solubility make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[1][2][3]

This document details the core chemical reactions, provides step-by-step experimental protocols, and offers guidance on optimizing and troubleshooting the conjugation process to ensure high-quality, reproducible results.

The covalent attachment of Cy5 to a biomolecule is achieved by reacting a functional group on the dye with a compatible functional group on the target molecule. The two most prevalent strategies target primary amines and free thiols.

Amine-Reactive Labeling: NHS Ester Chemistry

The most common method for labeling proteins, antibodies, and amine-modified oligonucleotides is through the use of a Cy5 N-hydroxysuccinimide (NHS) ester.[4][5] The NHS ester reacts with primary amines (-NH₂), found on the N-terminus of proteins and the side chain of lysine residues, to form a stable, covalent amide bond.[6][]

This reaction is highly pH-dependent, with optimal labeling occurring at a pH between 8.3 and 9.3.[8][9] Below this range, the amine group is protonated and less nucleophilic, while at higher pH levels, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[9][10] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for the dye.[11][12]

Thiol-Reactive Labeling: Maleimide Chemistry

For site-specific labeling, Cy5 maleimide is an excellent choice. Maleimides react with free sulfhydryl (thiol) groups (-SH), found on cysteine residues, to form a stable thioether bond.[13][14] This reaction is highly specific and efficient at a neutral pH range of 7.0-7.5.[15][16]

Since many cysteine residues in proteins exist as oxidized disulfide bridges, a reduction step is often necessary prior to conjugation.[13] Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds, but excess reducing agent (especially DTT) must be removed before adding the maleimide dye to prevent it from reacting with the label.[16][17]

Factors Influencing Conjugation Efficiency

Several parameters must be carefully controlled to achieve optimal and reproducible conjugation results. Low efficiency can result from suboptimal reaction conditions, leading to under-labeled biomolecules.[]

| Parameter | Optimal Range/Condition | Rationale & Key Considerations |

| pH | NHS Ester: 8.3 - 9.3Maleimide: 7.0 - 7.5 | NHS Ester: Ensures primary amines are deprotonated and nucleophilic. High pH (>9.5) increases NHS ester hydrolysis.[8][9]Maleimide: Ensures thiol groups are reactive without promoting side reactions. |

| Buffer Composition | Amine-free for NHS esters (e.g., PBS, Bicarbonate)Thiol-free for maleimides (e.g., PBS, HEPES) | Buffers containing primary amines (Tris, Glycine) compete with the target in NHS reactions. Thiol-containing buffers (DTT) will react with maleimides.[16] |

| Molar Ratio (Dye:Biomolecule) | Antibodies: 5:1 to 20:1Peptides/Oligos: 1.5:1 to 10:1 | This is a critical parameter to optimize. Too low a ratio results in a low Degree of Labeling (DOL). Too high a ratio can lead to protein precipitation or fluorescence self-quenching.[11][15][17] |

| Biomolecule Concentration | >1-2 mg/mL for proteins | Higher concentrations generally increase labeling efficiency.[8][11] Very low concentrations can hinder the reaction.[12] |

| Temperature & Time | Room Temp (1-2 hours) or 4°C (4 hours to overnight) | Lower temperatures can be used for sensitive proteins, but require longer incubation times.[12][16] |

| Reagent Purity & Storage | Use fresh, high-purity reagents | NHS esters and maleimides are moisture-sensitive. Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[10][12] |

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation chemistries.

Protocol: Cy5 NHS Ester Conjugation to an Antibody

This protocol is designed for labeling 1 mg of an antibody (assuming MW ~150 kDa) but can be scaled.

Materials:

-

Antibody: >1 mg/mL in an amine-free buffer (e.g., PBS).

-

Cy5 NHS Ester: Stored desiccated at -20°C.

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Purification Column: Sephadex G-25 or equivalent spin column.[18]

-

Storage Buffer: PBS, pH 7.4.

Methodology:

-

Antibody Preparation: If the antibody is in a buffer containing Tris or sodium azide, it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.[11] Adjust the final concentration to 2-4 mg/mL.

-

Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.[11]

-

Conjugation Reaction:

-

Calculate the volume of Cy5 stock solution needed. For a starting molar ratio of 10:1 (dye:antibody): µL of Cy5 = (10 * [Ab mg] / 150,000) * 855.07 * 100. (Note: Cy5 NHS ester MW is ~855.07 g/mol [4]).

-

Add the calculated volume of Cy5 solution to the antibody solution while gently vortexing.

-

Protect the reaction from light and incubate for 1 hour at room temperature with gentle mixing.[11]

-

-

Purification:

-

Equilibrate a Sephadex G-25 spin column with Storage Buffer according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Centrifuge to separate the larger, labeled antibody (which elutes first) from the smaller, unreacted Cy5 dye.[19] The purified conjugate will be in the eluate.

-

Protocol: Cy5 Maleimide Conjugation to a Thiolated Peptide

This protocol is a general guideline for labeling peptides with a free cysteine residue.

Materials:

-

Peptide: Containing a free cysteine, dissolved in a degassed, thiol-free buffer.

-

Reducing Agent (optional): TCEP solution.

-

Cy5 Maleimide: Stored desiccated at -20°C.

-

Conjugation Buffer: PBS or HEPES, pH 7.0-7.5, degassed.

-

Anhydrous DMSO.

-

Purification System: HPLC is often preferred for peptide purification.[20]

Methodology:

-

Peptide Preparation (Reduction - Optional): If the peptide may have formed disulfide dimers, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[14][16] TCEP does not need to be removed before conjugation. If using DTT, it must be removed via a desalting column.

-

Cy5 Maleimide Stock Solution: Immediately before use, dissolve Cy5 maleimide in DMSO to make a 10 mM stock solution.[17]

-

Conjugation Reaction:

-

Add the Cy5 maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of dye.[15]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol.

-

Protect from light and incubate for 2 hours at room temperature or overnight at 4°C.[16]

-

-